molecular formula C21H28N2O3S B2804038 N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 953154-86-4

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2804038
CAS RN: 953154-86-4
M. Wt: 388.53
InChI Key: JUPYHKUERBPSMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study into new Fentanyl-derived opioid compounds synthesized a starting material with a similar structure . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . Another study reported an efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt, which involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with specific unit cell parameters . The compound crystallized with four crystallographically unique molecules in the asymmetric unit .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “1-Benzyl-4-Piperidinyl)Methylamine” has a molecular formula of C13H20N2 and an average mass of 204.311 Da .

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By targeting this enzyme, the compound can influence the concentration of acetylcholine in the synaptic cleft, thereby affecting neuronal signaling.

Mode of Action

It is known that the compound interacts with its target, acetylcholinesterase, and potentially inhibits its activity . This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Future Directions

The future directions in the research of similar compounds involve the synthesis of new analgesics derived from Fentanyl, with the aim of developing compounds with reduced side effects but which remain potent analgesics .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-14-20(26-2)8-9-21(17)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPYHKUERBPSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

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